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Compound of Interest

Compound Name: Trachelanthamine

Cat. No.: B078425

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known
for their diverse biological activities. Found in various plant species, notably of the
Boraginaceae family, Trachelanthamine has attracted interest within the scientific community
for its potential pharmacological applications. This technical guide provides a comprehensive
overview of the physical and chemical properties of Trachelanthamine, including available
spectral data and insights into its biological activity. The information presented herein is
intended to serve as a valuable resource for researchers engaged in natural product chemistry,
pharmacology, and drug development.

Chemical Identity
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Property Value Source

[(1S,8S)-2,3,5,6,7,8-
hexahydro-1H-pyrrolizin-1-

Chemical Name ylmethyl (2R)-2-hydroxy-2-(1- [1]
hydroxyethyl)-3-

methylbutanoate
CAS Number 14140-18-2 [1]
Molecular Formula C15H27NOa [1]
Molecular Weight 285.38 g/mol [1]
: CC(C)C(C(C)O)
Canonical SMILES [1]
(C(=0)OCC1CCN2C1CCC2)0
BWQSLRZZOVFVHJ-
InChliKey [1]

VYHDIPPYSA-N

Physical Properties

Quantitative experimental data for the physical properties of Trachelanthamine, such as
melting and boiling points, are not readily available in the reviewed literature. The following
table summarizes the currently available data.

Property Value Method Source

Kovats Retention 1965, 1970 (Standard

Gas Chromatography [1]
Index non-polar)

Further experimental determination of these fundamental physical constants is crucial for the
comprehensive characterization of Trachelanthamine.

Chemical Properties
Solubility

Experimentally determined quantitative solubility data for Trachelanthamine in various
solvents remains to be fully elucidated. General solubility characteristics of similar alkaloids
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suggest that the free base form is likely to be soluble in organic solvents such as chloroform,
methanol, and ethanol, with limited solubility in water. The salt form would be expected to
exhibit higher solubility in aqueous solutions.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and identification of
Trachelanthamine. While a comprehensive set of spectra with detailed experimental protocols
is not available in a single source, this section outlines the expected spectral features based on
its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H-NMR: The proton NMR spectrum of Trachelanthamine is expected to be complex due to
the numerous protons in its structure. Key signals would include those corresponding to the
methyl groups of the isopropyl and ethyl moieties, the protons of the pyrrolizidine ring
system, and the methine protons of the ester side chain. The chemical shifts and coupling
constants of these protons would provide valuable information about the connectivity and
stereochemistry of the molecule.

e 1BC-NMR: The carbon NMR spectrum would show 15 distinct signals corresponding to the
carbon atoms in Trachelanthamine. The carbonyl carbon of the ester group would resonate
at the downfield region (typically ~170-180 ppm). The carbons of the pyrrolizidine ring would
appear in the aliphatic region, while the carbons of the ester side chain would have chemical
shifts influenced by the attached oxygen and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of Trachelanthamine is expected to display characteristic absorption bands
for its functional groups:

e O-H stretching: A broad band in the region of 3200-3600 cm~1* due to the hydroxyl groups.

e C-H stretching: Bands in the 2850-3000 cm~1 region corresponding to the aliphatic C-H
bonds.
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e C=0 stretching: A strong absorption band around 1735-1750 cm~1* characteristic of the ester
carbonyl group.

e C-O stretching: Bands in the 1000-1300 cm~1 region for the C-O bonds of the ester and
alcohol functionalities.

e C-N stretching: A band in the 1020-1250 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of Trachelanthamine.

e Molecular lon: The mass spectrum would show a molecular ion peak [M]* at m/z 285,
corresponding to the molecular weight of the compound.

o Fragmentation Pattern: The fragmentation of Trachelanthamine would likely involve the
cleavage of the ester bond, leading to fragments corresponding to the pyrrolizidine base and
the acidic side chain. Alpha-cleavage adjacent to the nitrogen atom in the pyrrolizidine ring is
also a common fragmentation pathway for such alkaloids.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and spectroscopic
analysis of Trachelanthamine are not extensively documented in readily accessible literature.
The following provides a general workflow for the isolation of pyrrolizidine alkaloids from plant
material, which can be adapted for Trachelanthamine.

General Isolation Workflow for Pyrrolizidine Alkaloids
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Acid-base extraction:
1. Dissolve in dilute acid (e.g., 2% H2S0a4)
2. Wash with organic solvent (e.g., diethyl ether) to remove non-basic compounds
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'
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Caption: General workflow for the isolation of Trachelanthamine.
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Biological Activity

Trachelanthamine is reported to exhibit anticholinergic (cholinolytic) activity, meaning it can
block the action of acetylcholine, a neurotransmitter.[2] This property is common among certain
pyrrolizidine alkaloids and suggests potential effects on the nervous system and various bodily
functions regulated by acetylcholine. However, detailed studies on its specific receptor targets
(muscarinic and nicotinic), potency, and mechanism of action are limited. Further research,
including cytotoxicity studies and investigation of its effects on specific signaling pathways, is
necessary to fully characterize its pharmacological profile and therapeutic potential.

Conclusion

Trachelanthamine is a pyrrolizidine alkaloid with established chemical identity but incompletely
characterized physical and pharmacological properties. This technical guide consolidates the
available information on its molecular structure, spectroscopic characteristics, and general
biological activity. The clear need for further experimental determination of its physical
constants, detailed spectroscopic analyses with published protocols, and in-depth
pharmacological studies represents a significant opportunity for future research in the field of
natural product chemistry and drug discovery. The provided general workflow for isolation can
serve as a starting point for researchers aiming to obtain pure Trachelanthamine for further
investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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